Ethyl 1-amino-2,7-naphthyridine-4-carboxylate
Description
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate (CAS: 1609558-86-2) is a heterocyclic compound featuring a naphthyridine core substituted with an amino group at position 1 and an ethoxycarbonyl group at position 2. It is synthesized via cyclization reactions involving intermediates such as (E)-ethyl 2-(3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)-3-(dimethylamino)propenoate, followed by substitution with ammonium acetate (NH₄OAc) in acetic acid (AcOH) under reflux . This compound is characterized by its yellow crystalline solid form, with a purity of ≥95% . Its structural and electronic properties make it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-6-14-10(12)8-5-13-4-3-7(8)9/h3-6H,2H2,1H3,(H2,12,14) |
InChI Key |
SMUCCMUUGBSWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=C1C=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-2,7-naphthyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 1 undergoes nucleophilic substitution or condensation reactions:
-
Hydrolysis : Treatment with HCl/MeOH replaces the dimethylamino group with hydroxyl, forming 1-hydroxy derivatives (e.g., 8 ) .
-
Hydrazine Condensation : Reaction with substituted hydrazines yields hydrazino derivatives, which can cyclize into fused heterocycles .
Example :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine substitution | Phenylhydrazine, EtOH, Δ | Ethyl 1-(phenylhydrazino)-2,7-naphthyridine-4-carboxylate | 74% |
Smiles Rearrangement
Under basic conditions (e.g., NaOH/EtOH), intermediates derived from ethyl 1-amino-2,7-naphthyridine-4-carboxylate undergo Smiles rearrangement to form lactam derivatives :
-
Mechanism : Nucleophilic attack of the amino group on adjacent electrophilic centers triggers ring contraction/expansion.
Key Transformation :
Ester Hydrolysis and Functionalization
The ethyl ester group is hydrolyzed to carboxylic acid for further derivatization :
-
Hydrolysis : Acidic or alkaline conditions yield 1-amino-2,7-naphthyridine-4-carboxylic acid.
-
Amide Formation : Coupling with amines (e.g., using HATU/DIPEA) generates carboxamide derivatives with enhanced pharmacological activity .
Example :
| Reaction | Conditions | Product | IC₅₀ (PIP4K2A) |
|---|---|---|---|
| Carboxamide synthesis | HATU, DIPEA, R-NH₂ | 1-Amino-2,7-naphthyridine-4-carboxamide | 16 nM |
Catalytic Cross-Coupling
The nitrile group (if present) participates in cross-coupling reactions:
Tautomerism and Structural Characterization
X-ray crystallography confirms the 1-amino tautomer (6b ) as the dominant form in the solid state, with intramolecular hydrogen bonding stabilizing the structure (N–H···N distance: 2.85 Å) . In solution, NMR reveals equilibrium between amino and imino tautomers .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of naphthyridine derivatives, including ethyl 1-amino-2,7-naphthyridine-4-carboxylate, is their antimicrobial properties. Research indicates that these compounds can exhibit potent activity against a range of bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives similar to this compound have shown effectiveness comparable to established antibiotics like ciprofloxacin against Escherichia coli and enhanced potency against Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives
| Compound Name | Target Bacteria | Efficacy Compared to Control |
|---|---|---|
| This compound | E. coli | Comparable to ciprofloxacin |
| Similar Derivative | Staphylococcus aureus | Higher potency than standard antibiotics |
Antitubercular Activity
Recent studies have highlighted the potential of naphthyridine derivatives in treating tuberculosis (TB). Compounds synthesized from naphthyridine frameworks have demonstrated significant antitubercular activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. For example, a derivative exhibited higher efficacy than isoniazid in reducing bacterial loads in infected animal models .
Cancer Treatment
Naphthyridine derivatives are also being explored for their anticancer properties. The structural versatility of this compound allows it to act as a scaffold for developing inhibitors targeting various cancer-related pathways. Notably, compounds derived from this scaffold have been investigated for their role as inhibitors of p38 mitogen-activated protein kinase and phosphodiesterase type 4 (PDE4), both of which are implicated in cancer progression .
Table 2: Naphthyridine Derivatives in Cancer Research
| Compound Name | Target Pathway | Effectiveness |
|---|---|---|
| This compound | p38 MAPK | Inhibitory effects observed |
| Similar Derivative | PDE4 | Significant reduction in tumor growth |
Synthesis and Methodology
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A notable method includes the condensation of pyridinyl acetates with N,N-dimethylformamide dimethylacetal to form intermediates that can cyclize into naphthyridine structures . This synthetic route is advantageous due to its simplicity and efficiency.
Summary of Findings
The compound this compound demonstrates significant potential across various fields:
- Antimicrobial Applications: Effective against resistant bacterial strains.
- Antitubercular Properties: Shows promise in treating multidrug-resistant tuberculosis.
- Cancer Research: Acts as a scaffold for developing inhibitors targeting critical cancer pathways.
The ongoing research emphasizes the need for further exploration and optimization of these compounds to enhance their therapeutic efficacy and broaden their applications in modern medicine.
Case Study 1: Antimicrobial Resistance
A study conducted on a series of naphthyridine derivatives revealed that those containing the ethyl amino group exhibited enhanced activity against antibiotic-resistant strains of bacteria. This finding underscores the importance of structural modifications in developing effective antimicrobial agents.
Case Study 2: Tuberculosis Treatment
In preclinical trials, a derivative based on the naphthyridine framework demonstrated marked reductions in bacterial load in lung tissues infected with multidrug-resistant TB strains. These results suggest a viable pathway for developing new TB therapies based on naphthyridine derivatives.
Mechanism of Action
The mechanism of action of ethyl 1-amino-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by targeting specific proteins and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares ethyl 1-amino-2,7-naphthyridine-4-carboxylate with structurally related naphthyridine derivatives:
Key Observations :
- Substituent Effects: The amino group at position 1 in the target compound enhances nucleophilicity, contrasting with the methyl group in neozeylanicine, which increases hydrophobicity . Chloro and fluoro substituents (e.g., in ) improve metabolic stability but reduce solubility.
- Synthetic vs. Natural Sources: Most analogs are synthetic, while neozeylanicine is isolated from plants like Strychnos cocculoides .
Physicochemical Properties
Biological Activity
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
This compound is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as cyclization and functional group modifications.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. For instance:
- Antibacterial Activity : Research indicates that naphthyridine derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. A study compared the efficacy of several naphthyridine compounds against resistant strains and found that derivatives similar to this compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. This mechanism is similar to that observed in fluoroquinolone antibiotics .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been widely studied:
- Cell Proliferation Inhibition : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis through pathways involving caspases and the modulation of cell cycle regulators such as CDK2 and Cyclin D1 .
- Case Studies : In vitro studies have demonstrated that compounds structurally related to this compound can lead to G1 phase arrest in cancer cells, thereby reducing their growth rate significantly. For example, aaptamine, a naphthyridine derivative, was shown to downregulate MMPs involved in tumor invasion and metastasis .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Activity | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| This compound | Antimicrobial | Various bacteria | Effective against resistant strains |
| Aaptamine | Anticancer | NT2 human embryonal carcinoma | Induces G1 arrest; inhibits growth |
| Nalidixic acid | Antibacterial | Staphylococcus spp. | Comparable to ciprofloxacin |
Q & A
Q. What are the standard synthetic routes for Ethyl 1-amino-2,7-naphthyridine-4-carboxylate?
The compound is synthesized via a three-step protocol starting from diethyl acetone-1,3-dicarboxylate. First, condensation with malononitrile forms ethyl (3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate. Subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) yields an enamino ester intermediate. Finally, substitution with hydrazines or amines followed by cyclization produces the target naphthyridine derivatives. Reaction conditions (e.g., reflux in methanol, 1.5–3 h) and yields (44–53%) vary with substituents .
Q. How is this compound characterized post-synthesis?
Characterization involves:
- 1H NMR : Integration and splitting patterns confirm substituent positions (e.g., δ 6.69–8.89 ppm for aromatic protons and NH groups) .
- IR spectroscopy : Key peaks include ~1725 cm⁻¹ (ester C=O), ~1647 cm⁻¹ (C=N), and 3100–3430 cm⁻¹ (N-H stretches) .
- HRMS : Validates molecular ion peaks (e.g., m/z = 402.1103 for C₁₉H₁₉ClN₄O₄) .
- Elemental analysis : Discrepancies ≤0.2% for C, H, and N indicate purity .
Q. What common substituents are introduced into the naphthyridine core?
Substituents include phenyl, chlorophenyl, and heterocyclic groups (e.g., 6-chloropyridazinyl). These are introduced via hydrazine or amine substitutions, followed by cyclization. For example, 4-chlorophenylhydrazine yields Ethyl 6-ethoxy-1-imino-8-oxo-2-(4-chlorophenylamino)-1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data for derivatives be resolved?
Minor deviations (e.g., C: 56.45% found vs. 56.65% calculated) may arise from residual solvents or incomplete drying. Mitigation strategies include:
Q. What strategies optimize cyclization efficiency in naphthyridine synthesis?
Key factors include:
- Solvent polarity : Methanol promotes cyclization via hydrogen bonding, enhancing intramolecular attack .
- Temperature control : Reflux (60–80°C) balances reaction rate and byproduct minimization .
- Catalyst screening : While not explicitly mentioned, Lewis acids (e.g., ZnCl₂) could accelerate imine formation in analogous systems .
Q. How are complex splitting patterns in 1H NMR spectra interpreted for derivatives?
Multiplicity arises from vicinal coupling (J = 6.9–9.3 Hz) and anisotropic effects. For example:
- Doublets of triplets (J₁ = 8.7 Hz, J₂ = 1.8 Hz) in 13c indicate para-substituted phenyl groups .
- Broad singlets (e.g., δ 12.43 ppm) correspond to NH protons involved in hydrogen bonding .
Methodological Considerations
Q. How to validate the stereochemistry of intermediates during synthesis?
- NOESY/ROESY : Detect spatial proximity of protons in enamino ester intermediates .
- X-ray crystallography : Use SHELXL for structure refinement if single crystals are obtained .
Q. What analytical techniques differentiate regioisomers in naphthyridine derivatives?
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to assign substituent positions .
- IR carbonyl shifts : Ester (1725 cm⁻¹) vs. amide (1650 cm⁻¹) C=O stretches distinguish substitution sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
